

# Experimental Protocol and Design

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## Compound Focus: Theliatinib

CAS No.: 1353644-70-8

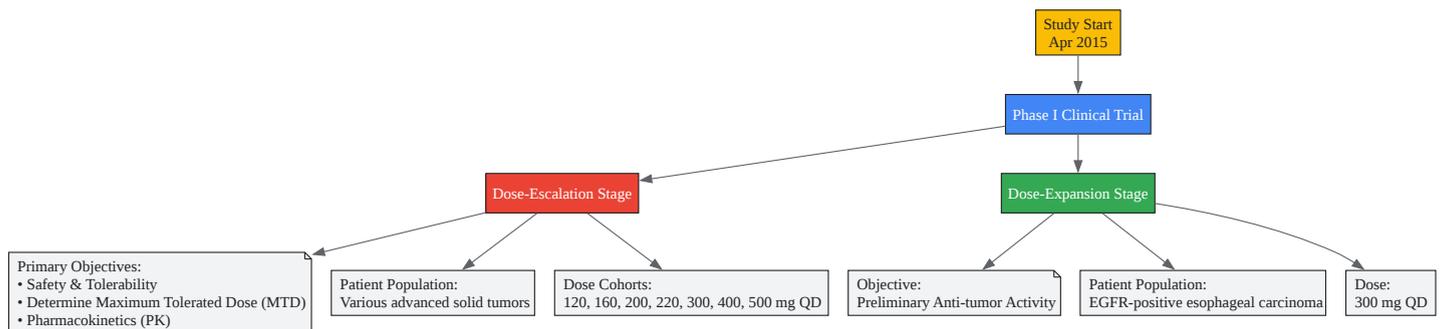
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The trial was conducted in two distinct stages to first find a safe dosage and then gather more focused efficacy data.

- **Dose-Escalation Stage:** This phase aimed to determine the maximum tolerated dose (MTD). Patients with various locally advanced or metastatic solid tumors were enrolled and received orally administered **theliatinib** once daily. The study planned for seven dose cohorts: 120mg, 160mg, 200mg, 220mg, 300mg, 400mg, and 500mg [1].
- **Dose-Expansion Stage:** After the MTD was established, the trial expanded to enroll a specific group of patients with **EGFR-positive esophageal carcinoma** to obtain preliminary data on the drug's anti-tumor activity in this population. The planned dose for this stage was 300mg once daily [1].

The workflow of the clinical study design is outlined below.



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## Preclinical Rationale for the Trial

The decision to move **theliatinib** into human trials was supported by promising preclinical data. As reported in earlier announcements and research, **theliatinib** was characterized as a novel, orally active, and highly selective inhibitor of the epidermal growth factor receptor (EGFR), including the wild-type and resistant forms [2] [3].

- **Potency and Selectivity:** In vitro enzyme kinetic studies demonstrated that **theliatinib** is a potent ATP-competitive inhibitor of wild-type EGFR. It showed greater potency than first-generation EGFR TKIs like erlotinib and gefitinib, with a lower  $K_i$  (inhibition constant) value [3].
- **Anti-Tumor Activity:** Preclinical studies in patient-derived xenograft models, particularly of esophageal cancer, showed that **theliatinib** exhibited strong anti-tumor activity, especially in tumors with high EGFR protein expression. In some models with both EGFR gene amplification and protein overexpression, **theliatinib** treatment led to remarkable tumor regression [3].

The table below summarizes key preclinical findings that supported the clinical trial initiation.

Preclinical Parameter	Finding for Theliatinib
Target	EGFR (wild-type and resistant forms) [2] [3]
Potency (Enzyme Ki)	0.05 nM (more potent than erlotinib/gefitinib) [3]
Key Preclinical Model	Patient-derived esophageal cancer xenografts (PDECX) [3]
Efficacy in Models	Strong anti-tumor activity, incl. tumor regression in high-EGFR models [3]

## Interpretation of Trial Status

Based on the available information, the clinical development status of **theliatinib** is unclear. The government-validated database for the Phase I trial (NCT02601274) listed its status as "**Suspended**" as of February 2019 [1]. No results from this human study have been published in the searched literature. This suggests that while the trial was initiated, its progress was halted, and **theliatinib** may not be under active clinical development at this time.

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## References

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